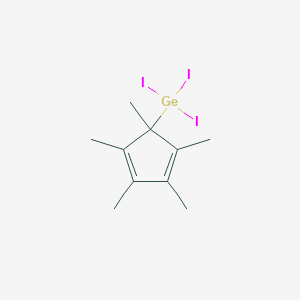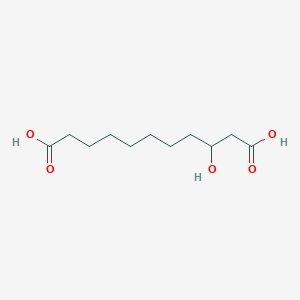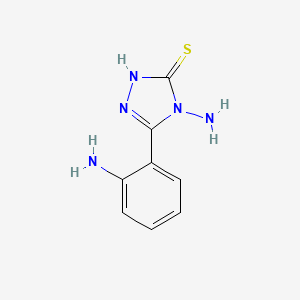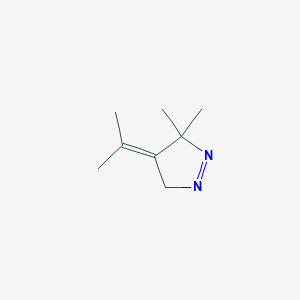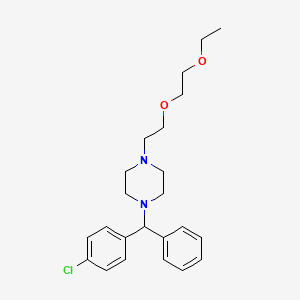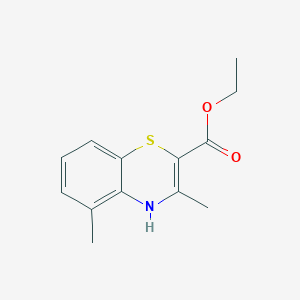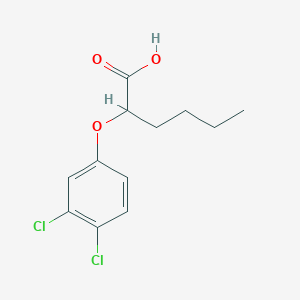![molecular formula C14H26O6 B14341042 Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1) CAS No. 101053-08-1](/img/structure/B14341042.png)
Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,7,7-trimethylbicyclo[221]heptane-2,3-diol is a compound that belongs to the class of bicyclic alcohols It is characterized by its unique bicyclo[221]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and a trimethyl substitution at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,7,7-trimethylbicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of isoprene and camphene.
Hydroxylation: The bicyclic structure is then hydroxylated at the 2 and 3 positions using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.
Acetylation: The hydroxylated product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can replace the hydroxyl groups with chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, acetic anhydride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s bicyclic structure can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Isobornyl acetate: Similar bicyclic structure with an acetate group.
Bornyl acetate: Another bicyclic compound with an acetate group.
Camphor: A bicyclic ketone with a similar framework.
Uniqueness
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to the presence of two hydroxyl groups at the 2 and 3 positions, which impart distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups or substitution patterns.
Properties
CAS No. |
101053-08-1 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;2*1-2(3)4/h6-8,11-12H,4-5H2,1-3H3;2*1H3,(H,3,4) |
InChI Key |
SFUMFCCJDPQAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(C2CCC1(C(C2O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


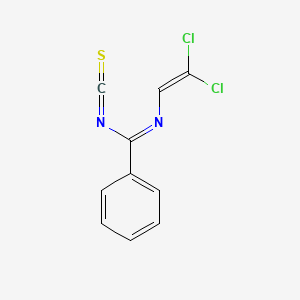
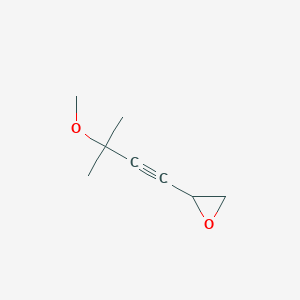
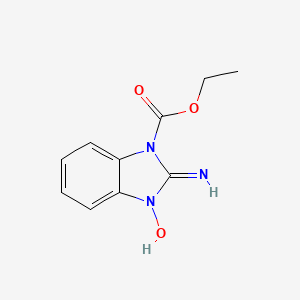
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
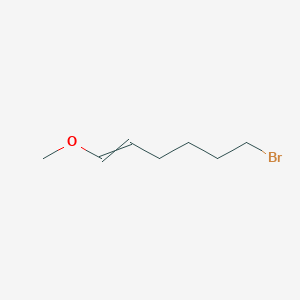
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
